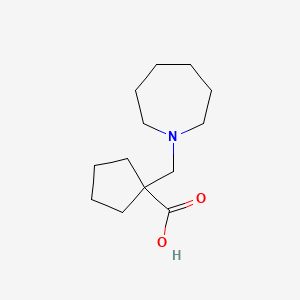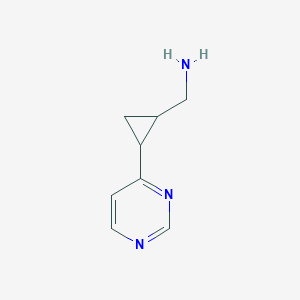
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C8H11N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrimidin-4-yl)cyclopropyl)methanamine typically involves the cyclopropanation of pyrimidine derivatives followed by amination. One common method includes the reaction of pyrimidine with cyclopropyl bromide in the presence of a base to form the cyclopropylpyrimidine intermediate. This intermediate is then treated with ammonia or an amine to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
科学的研究の応用
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
作用機序
The mechanism of action of (2-(Pyrimidin-4-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
類似化合物との比較
Similar Compounds
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares a similar pyrimidine core but has different substituents.
2-aminopyrimidin-4(3H)-one: Another pyrimidine derivative with potential biological activities.
Uniqueness
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine is unique due to its cyclopropyl group, which imparts specific chemical properties and reactivity.
特性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
(2-pyrimidin-4-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C8H11N3/c9-4-6-3-7(6)8-1-2-10-5-11-8/h1-2,5-7H,3-4,9H2 |
InChIキー |
DPGKCMPDUCLWPI-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C2=NC=NC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


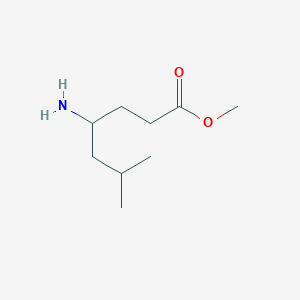

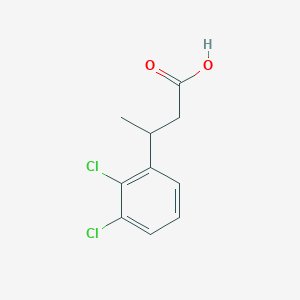





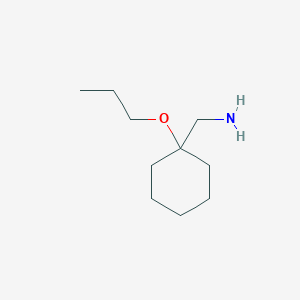

![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)

![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)
